

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

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Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β -amino acid that has emerged as a valuable scaffold in medicinal chemistry. Its rigid cyclopentane ring system imparts unique structural properties to molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of (1R,2R)-ACPC derivatives, with a focus on their application in modern drug discovery. The versatility of this core structure has led to the development of compounds targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.^{[1][2]}

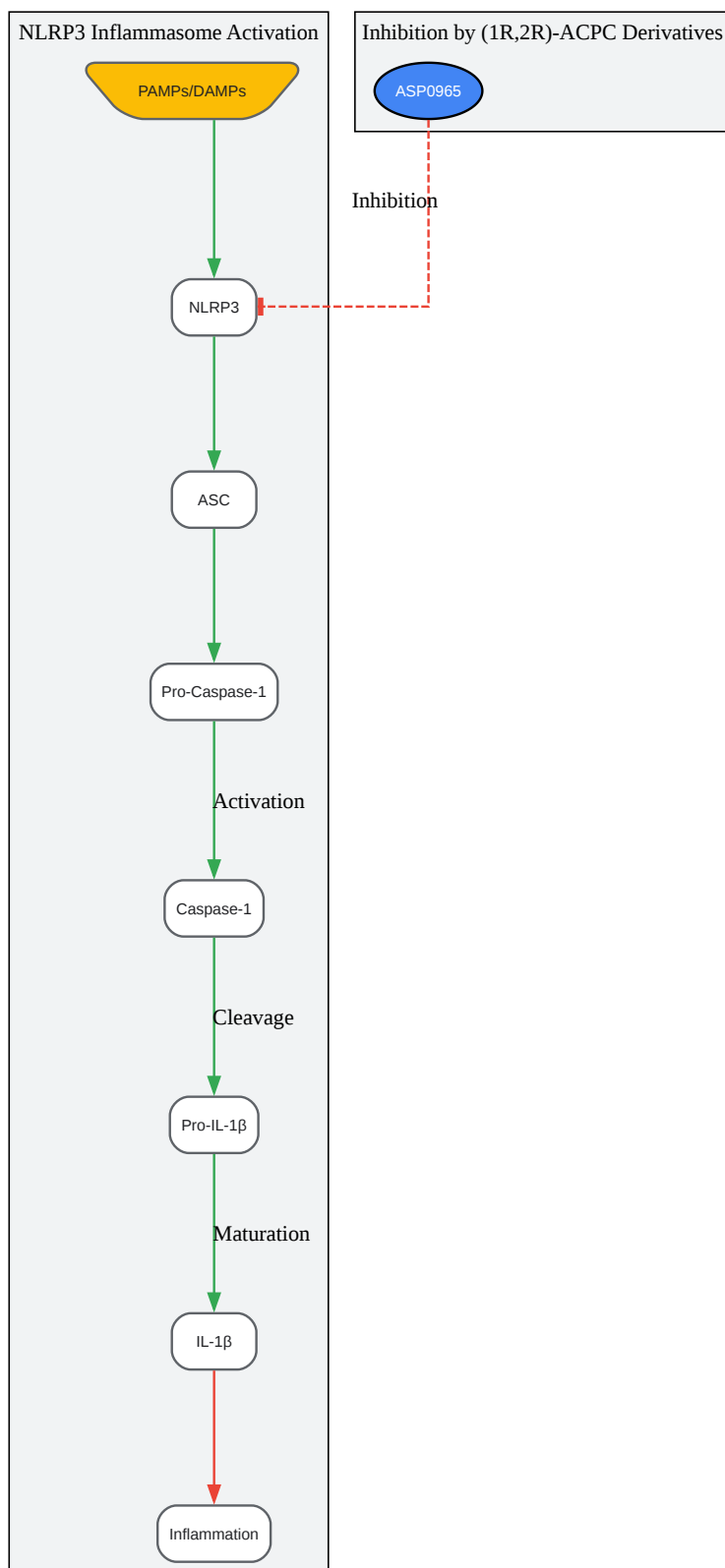
Synthesis of the (1R,2R)-2-Aminocyclopentanecarboxylic Acid Core

The asymmetric synthesis of the (1R,2R)-ACPC core is a critical step in the development of its derivatives. One common and scalable approach involves the reductive amination of a β -keto ester, followed by stereoselective crystallization and subsequent chemical transformations. Protecting group strategies, such as the use of fluorenylmethoxycarbonyl (Fmoc) or tert-

butyloxycarbonyl (Boc), are widely employed to facilitate the incorporation of the ACPC moiety into larger molecules, particularly in peptide synthesis.^{[2][3]}

Representative Synthetic Scheme:

A general synthetic workflow for obtaining Fmoc-protected (1R,2R)-ACPC is outlined below. This multi-step process typically involves the formation of an enamine from a cyclopentanone precursor, followed by reduction, resolution of stereoisomers, and finally, protection of the amino group.



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